

A Comparative Guide to the NMR Spectral Data of Trialkyl Borates

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of trialkyl borates. While specific experimental data for **trioctyl borate** is not publicly available in the spectral databases searched, this guide presents data for common alternatives, including trimethyl borate, triethyl borate, and tripropyl borate, to serve as a valuable reference for researchers working with this class of compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for various trialkyl borates. These values are indicative of the chemical environment of the protons and carbons within the molecules and can be used for identification and structural elucidation.

Table 1: ¹H NMR Spectral Data of Trialkyl Borates



Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
Trimethyl Borate	CDCl₃	3.52[1]	S	-OCH₃
Triethyl Borate	CDCl₃	3.84	q	-OCH₂CH₃
1.21	t	-OCH2CH3		
Tripropyl Borate	CDCl₃	3.72	t	-OCH2CH2CH3
1.62	sextet	-OCH2CH2CH3		
0.92	t	-OCH2CH2CH3	_	

Table 2: 13C NMR Spectral Data of Trialkyl Borates

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Trimethyl Borate	CDCl₃	51.17[1]	-OCH₃
Triethyl Borate	CDCl₃	58.3	-OCH ₂ CH ₃
18.6	-OCH₂CH₃		
Tripropyl Borate	CDCl₃	64.2	-OCH ₂ CH ₂ CH ₃
25.8	-OCH ₂ CH ₂ CH ₃		
10.4	-OCH ₂ CH ₂ CH ₃	_	

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of liquid samples, such as trialkyl borates.

1. Sample Preparation:

• Dissolve approximately 5-10 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.



- Ensure the solution is homogeneous.
- 2. Instrumentation:
- A standard NMR spectrometer (e.g., 300 MHz or 500 MHz) is typically used.
- 3. ¹H NMR Acquisition Parameters:
- Pulse Sequence: A standard single-pulse sequence is used.
- Spectral Width: Typically set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).
- Acquisition Time: Usually around 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the protons.
- Number of Scans: For a concentrated sample, 8 to 16 scans are often sufficient.
- Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift calibration.
- 4. ¹³C NMR Acquisition Parameters:
- Pulse Sequence: A proton-decoupled single-pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
- Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is used.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required to obtain a good signal-to-noise ratio.



- Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.
- 5. Data Processing:
- The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
- Phase and baseline corrections are applied to the spectrum.
- The chemical shifts of the peaks are referenced to the solvent peak.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

This guide provides a foundational understanding of the NMR spectral characteristics of common trialkyl borates. Researchers can use this information as a reference point for identifying and characterizing similar compounds in their work.

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References

- 1. rsc.org [rsc.org]
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